Product packaging for Cyclododec-1-en-3-yne(Cat. No.:CAS No. 66633-30-5)

Cyclododec-1-en-3-yne

Cat. No.: B14465508
CAS No.: 66633-30-5
M. Wt: 162.27 g/mol
InChI Key: URUHPSUXVXECDW-UHFFFAOYSA-N
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Description

Cyclododec-1-en-3-yne (CAS To be determined; Molecular Formula: C12H20-2? (predicted)) is a specialized hydrocarbon that features both a double bond (alkene) and a triple bond (alkyne) within a 12-membered carbon ring. This structure class is of significant interest in advanced organic and materials chemistry. Compounds combining alkene and alkyne units in a ring, such as cyclodec-1-en-3-yne , are valuable building blocks for synthesizing complex and highly strained molecular skeletons, similar to those explored in cyclodeca-1,5-diyne research . The inherent ring strain and unique electronic properties of the conjugated system make it a potential substrate for studying cycloaddition reactions, ring-opening polymerizations, and transition-metal-catalyzed coupling reactions. Furthermore, the structural motif is relevant in the broader context of [10]annulene and related cyclic polyenes, where ring strain and non-planar geometries significantly influence electronic properties and aromaticity . This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B14465508 Cyclododec-1-en-3-yne CAS No. 66633-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66633-30-5

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

cyclododec-1-en-3-yne

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3,5,7-12H2

InChI Key

URUHPSUXVXECDW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC#CC=CCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclododec 1 En 3 Yne and Analogues

Strategies for Macrocyclic Enyne Ring Construction

The formation of the macrocyclic enyne ring is the pivotal step in the synthesis of compounds like cyclododec-1-en-3-yne. The primary strategies employed are designed to overcome challenges such as low yields and the formation of undesired side products. acs.orgescholarship.org Traditional methods have relied on the intramolecular transformation of functionalized acyclic enynes. acs.orgescholarship.org

Ring-Closure Reactions via Carbon Nucleophiles

Intramolecular cyclization reactions that form a new carbon-carbon bond are a cornerstone of macrocycle synthesis. acs.org The nature of the carbon nucleophile, whether sp- or sp3-hybridized, dictates the specific reaction conditions and the types of precursors required.

The intramolecular reaction of an sp-hybridized carbon nucleophile, typically an acetylide, with an electrophilic center is a direct method for forming the cyclic alkyne moiety within an enyne system. This approach often involves the deprotonation of a terminal alkyne in a long-chain precursor containing a suitable leaving group, followed by intramolecular nucleophilic substitution.

For instance, the synthesis of E- and Z-isomers of a cyclodec-1-en-3-yne analogue was achieved via an intramolecular SN2 reaction, showcasing the utility of this method. acs.org While effective, these methods can sometimes require multiple steps to prepare the necessary functionalized acyclic precursors. acs.orgescholarship.org

Table 1: Examples of Macrocyclization via sp-Hybridized Carbon Nucleophiles
Precursor TypeReaction ConditionsProductYield (%)Reference
Acyclic precursor with terminal alkyne and leaving groupBase (e.g., K₂CO₃), high dilutionMacrocyclic enyneVaries acs.org

Alternatively, sp3-hybridized carbon nucleophiles can be employed for the ring-closing step. These reactions might involve organometallic reagents or the formation of enolates that participate in intramolecular bond formation. The choice of nucleophile and electrophile within the acyclic precursor is critical for the success of the cyclization.

An example of a related macrocyclization involves an intramolecular SN2 reaction to form the desired ring structure. acs.org This strategy, while efficient in some cases, can be limited by the preparation of the starting materials and may result in lower yields compared to other methods. acs.orgescholarship.org

Table 2: Examples of Macrocyclization via sp3-Hybridized Carbon Nucleophiles
NucleophileElectrophileCatalyst/ConditionsProduct Ring SizeReference
OrganocuprateAlkyl halideN/AMacrocycle nih.gov
EnolateAlkyl halideBaseMacrocycle acs.org

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has become a powerful and versatile tool for the synthesis of a wide range of cyclic and macrocyclic compounds, including enynes. acs.orgescholarship.orgorganic-chemistry.org This method typically utilizes ruthenium or molybdenum catalysts to facilitate the formation of a new double bond within an acyclic precursor. cam.ac.uknih.gov

A significant challenge in synthesizing macrocyclic enynes via RCM is the potential for competitive ene-yne metathesis, which is often thermodynamically favored over the desired ene-ene cyclization. acs.orgescholarship.org This can lead to low yields of the target macrocyclic enyne. acs.orgescholarship.org Early attempts at the RCM of a dienyne precursor to a macrocyclic enyne resulted in low yields due to this competing pathway. acs.orgescholarship.org

To circumvent this issue, strategies have been developed to promote the ene-ene RCM pathway. One approach involves the use of specific catalysts and reaction conditions that favor the formation of the desired product.

Table 3: Comparison of RCM Pathways for Macrocyclic Enyne Synthesis
RCM PathwayPrecursorCatalystOutcomeReference
Ene-EneAcyclic dienyneGrubbs' CatalystLow yield of macrocyclic enyne due to competing ene-yne RCM acs.orgescholarship.org

To block the undesired ene-yne metathesis pathway, a clever protective group strategy has been developed. acs.orgescholarship.orgnih.govacs.org This involves the bromination of the alkyne functionality in the acyclic precursor to form a vicinal dibromoalkene. acs.orgescholarship.orgnih.govacs.org This "protected" alkyne is unreactive towards the metathesis catalyst, thus directing the reaction to proceed exclusively through an ene-ene ring-closing metathesis. acs.orgescholarship.orgnih.govacs.org

Table 4: Protective Group Strategy in RCM for Macrocyclic Enynes
StepReactionReagentsProductYield (%)Reference
1Alkyne ProtectionBromineAcyclic vic-(E)-dibromotrieneN/A acs.orgescholarship.org
2Ene-Ene RCMGrubbs' CatalystCyclic (E)-dibromo-dieneHigh acs.orgescholarship.org
3DeprotectionZincMacrocyclic EnyneHigh acs.orgescholarship.org
Zinc-Promoted Deprotection of Dibromodiene Rings in Enyne Synthesis

A significant strategy for the formation of macrocyclic enynes involves the protection of the alkyne functionality as a vicinal dibromoalkene. This approach prevents undesired side reactions during ring-closing metathesis (RCM) of diene precursors. The alkyne is protected through bromination, leading to the formation of an acyclic vic-(E)-dibromotriene. acs.orgresearchgate.net This intermediate then undergoes selective ene-ene ring-closing metathesis. acs.org

Following the successful formation of the macrocyclic dibromodiene, the alkyne functionality is regenerated through a deprotection step. This is effectively achieved using zinc dust, which promotes the debromination of the (E)-dibromodiene to furnish the desired macrocyclic enyne in high yields. acs.orglookchem.comnih.gov This method provides a reliable route to macrocycles that might otherwise be difficult to access. acs.orgresearchgate.net

Table 1: Zinc-Promoted Deprotection in Macrocyclic Enyne Synthesis

PrecursorReagentProductYieldReference
Acyclic vic-(E)-dibromotrieneGrubbs Catalyst (RCM)Macrocyclic (E)-dibromodieneHigh acs.org
Macrocyclic (E)-dibromodieneZinc dustMacrocyclic enyneHigh acs.orglookchem.com

Transition Metal-Catalyzed Cyclization Reactions

The Sonogashira coupling reaction is a cornerstone in the synthesis of enynes and has been extensively applied to the formation of macrocycles. rsc.orgresearchgate.net This palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne provides a direct method for constructing the C(sp²)–C(sp) bond that defines the enyne moiety. rsc.orgwiley.com The reaction is typically carried out in the presence of a palladium catalyst, often with a copper(I) co-catalyst and an amine base. rsc.orgmdpi.com

The versatility of the Sonogashira coupling allows for its use in intramolecular cyclizations to form macrocyclic enynes. researchgate.net This approach has been instrumental in the synthesis of various complex natural products containing macrocyclic enediyne or enyne structures. researchgate.netwiley.com The reaction conditions can be tuned to be mild, tolerating a wide range of functional groups, which is crucial when dealing with complex precursors. rsc.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to create more environmentally friendly procedures. wiley.com

Cycloalumination reactions, catalyzed by zirconium complexes, offer a distinct approach to the synthesis of cyclic and bicyclic systems that can serve as precursors to enynes. The reaction of cycloalkynes, such as cyclododecyne (B74940), with triethylaluminum (B1256330) (Et₃Al) in the presence of a catalytic amount of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) leads to the formation of aluminacyclopentenes. arkat-usa.orgresearchgate.net This process involves the intermolecular cycloalumination of the alkyne. arkat-usa.orgresearchgate.net

These organoaluminum intermediates are versatile synthons that can be further elaborated. arkat-usa.org For instance, they can undergo subsequent palladium-catalyzed carbocyclization reactions to yield substituted spirocycles and other complex carbo- and heterocyclic compounds. arkat-usa.orgresearchgate.net This methodology has been successfully applied to the synthesis of various cyclic compounds, demonstrating its potential in the construction of macrocyclic frameworks. arkat-usa.orgscribd.com

Table 2: Cycloalumination of Cyclododecyne

ReactantsCatalystIntermediateSubsequent ReactionProductReference
Cyclododecyne, Et₃AlCp₂ZrCl₂Aluminacyclopentene derivativePd-catalyzed carbocyclizationSubstituted spirocycles arkat-usa.orgresearchgate.net

Precursor Synthesis and Functional Group Interconversions

A common and effective method for generating alkyne functionalities involves the elimination of triflic acid from vinyl triflates. jst.go.jpnih.gov Vinyl triflates are readily prepared from the corresponding ketones. jst.go.jpnih.gov This transformation is particularly useful as it allows for the introduction of an alkyne group at a specific position within a molecule.

The elimination reaction can be promoted by various bases. While strong bases under anhydrous conditions are often used, a milder and more practical method employs tetrabutylammonium (B224687) fluoride (B91410) (TBAF) trihydrate. jst.go.jpnih.gov This reagent efficiently induces the elimination of triflic acid from vinyl triflates at room temperature, providing the corresponding alkynes in good yields without the need for strictly anhydrous conditions. jst.go.jpnih.gov This method is compatible with various functional groups and has been used in the synthesis of conjugated enynes through subsequent coupling reactions. sci-hub.seorganic-chemistry.org

A highly stereoselective method for synthesizing Z-vinyl triflates from 1,3-dicarbonyl compounds has also been developed, which involves precoordination with lithium triflate followed by enolization and trapping with triflic anhydride. organic-chemistry.org This provides access to stereodefined vinyl triflates, which are valuable precursors for enyne synthesis. organic-chemistry.org

The stereochemistry of the double bond in an enyne precursor is crucial for the successful synthesis of the target macrocycle. Various methods for stereoselective alkene formation are employed to control the (E) or (Z) configuration of the double bond.

Enyne metathesis, catalyzed by ruthenium complexes, is a powerful tool for constructing 1,3-diene systems, which are often precursors to or components of enyne-containing macrocycles. chim.itmdpi.com The stereoselectivity of the metathesis reaction can be influenced by the catalyst and the substituents on the alkene and alkyne moieties. chim.ituwindsor.ca For instance, cobalt-catalyzed isomerization of 1,1-disubstituted alkenes can provide a stereoselective route to trisubstituted alkenes, which can be incorporated into enyne precursors. organic-chemistry.org Furthermore, palladium-catalyzed reactions, such as the migratory diarylation of cyclohexadienes, can exhibit high diastereoselectivity, offering another avenue for controlling alkene geometry in cyclic systems. sioc-journal.cn

Advanced Considerations in Macrocyclic Enyne Synthesis

The synthesis of macrocyclic enynes, such as this compound, presents unique challenges that necessitate advanced strategic considerations. The presence of both double and triple bonds within a large ring structure introduces complexities related to ring strain and the need for precise control over reaction selectivity. Successfully navigating these challenges is crucial for the efficient construction of these sophisticated molecular architectures.

Strain Energy Management in Ring-Forming Reactions

The formation of a macrocycle is often a thermodynamically and kinetically challenging process, governed significantly by the strain energy of the resulting ring. Ring strain in macrocycles like this compound arises from the distortion of ideal bond angles and lengths required to close the ring. nih.gov This is particularly pronounced in medium-sized rings (8-11 members), which are often highly strained. umsl.edu As the ring size increases to 12 members and beyond, the inherent strain generally decreases, facilitating cyclization. umsl.edu

For cyclic alkynes, the linear geometry of the sp-hybridized carbons of the triple bond must be significantly distorted, introducing substantial angle strain. For instance, cyclododecyne is known to be thermodynamically unstable due to its ring strain, with an estimated enthalpy of formation of 189 kJ/mol. vulcanchem.com The management of this strain is a critical factor in the success of ring-forming reactions. High strain in the target macrocycle can dramatically slow the rate of the desired intramolecular cyclization, making competing intermolecular reactions, such as dimerization or polymerization, more favorable. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the strain energies of target macrocycles before attempting their synthesis. digitellinc.com These calculations can help rationalize the outcomes of cyclization reactions. For example, comparing the calculated strain energies of a homologous series of 11- to 14-membered cyclophane macrocycles showed a clear correlation between higher strain energy and lower macrocyclization yield. nih.gov The strain energy for cycloheptyne and cyclohexyne (B14742757) are calculated to be 25.4 kcal/mol and 40.1 kcal/mol, respectively, highlighting the significant energy penalty for smaller rings. acs.org

Strategic approaches to manage strain energy include:

High Dilution Conditions: Performing the ring-closing reaction at very low concentrations favors the intramolecular reaction pathway over intermolecular side reactions.

Template-Assisted Synthesis: Using a temporary template can pre-organize the linear precursor into a conformation that facilitates cyclization, effectively lowering the entropic barrier to ring closure.

Stepwise Introduction of Strain: Some synthetic routes build a less-strained macrocyclic precursor which is then converted to the more strained target. For example, a macrocyclic diene can be formed via Ring-Closing Metathesis (RCM) and the alkyne functionality can be introduced in a subsequent step.

The interplay between ring size and strain is a governing principle in macrocyclization. The yield of head-to-tail macrocyclization for 13- to 15-membered rings often increases with ring size, as the strain energy for a 13-membered ring is considerably higher than for 14- and 15-membered rings. mdpi.com

Table 1: Calculated Strain Energies of Various Cyclic Compounds

Compound Ring Size Strain Energy (kcal/mol) Source
Cyclopentyne 5 48.4 acs.org
Cyclohexyne 6 40.1 acs.org
Cycloheptyne 7 25.4 acs.org
E-Cycloheptene 7 25.2 acs.org
Cyclooctyne 8 17.9 acs.org
Cyclooctane 8 12.2 acs.org
Cyclododecane 12 ~3.2 umsl.edu

Chemoselectivity in Multi-Unsaturated Systems

Macrocyclic enynes are poly-functional molecules containing multiple sites of unsaturation—the alkene (C=C) and alkyne (C≡C) groups. Achieving chemoselectivity, the ability to react with one functional group in the presence of others, is paramount for their synthesis and subsequent modification. The differential reactivity of alkenes and alkynes allows for selective transformations if the correct reagents and conditions are chosen.

In the context of synthesizing a molecule like this compound, a key challenge is to control reactions at either the double or triple bond exclusively. For instance, in a ring-closing metathesis (RCM) approach to form a related macrocycle, the catalyst must be selective for alkene-alkene metathesis without reacting with the alkyne. rsc.org Modern olefin metathesis catalysts generally show excellent functional group compatibility and are often tolerant of alkynes, making RCM a viable strategy for forming unsaturated macrocycles. rsc.orgacs.org

Conversely, reactions targeting the alkyne must leave the alkene intact. For example, the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, is highly specific for strained alkynes and does not typically react with alkenes. wikipedia.org This allows for the selective functionalization of the alkyne within the macrocycle. Other alkyne-specific reactions include Sonogashira coupling and various metal-catalyzed additions.

The synthesis of complex natural products often relies on exquisite chemoselectivity. nih.gov For example, in the synthesis of haouamine A, a key macrocyclization step involved the reaction between an alkyne and a pyrone subunit, demonstrating a highly selective intramolecular transformation. nih.gov Similarly, the synthesis of cortistatin A required a highly chemoselective reduction using alane to avoid reacting with a crucial diene moiety present in the molecule. nih.gov

Strategies to achieve chemoselectivity in multi-unsaturated systems include:

Reagent Control: Choosing reagents that have an inherent reactivity preference for one functional group over another. For example, hydroboration-oxidation can be selective for alkenes over alkynes depending on the steric environment and the specific borane (B79455) reagent used.

Catalyst Control: Employing transition-metal catalysts that selectively activate one type of unsaturation. Lanthanide-derived catalysts have been shown to perform selective intramolecular hydroamination/cyclization of amino dienes with high precision. organic-chemistry.org

Protecting Groups: Temporarily masking one functional group to allow reaction at another. While effective, this adds steps to the synthesis and is often less efficient than inherently selective reactions. nih.gov

Sequential One-Pot Protocols: Designing a reaction sequence where the conditions for each step are compatible, allowing for the formation of complex macrocycles with minimal purification of intermediates. researchgate.net

By carefully selecting reaction conditions and reagents, chemists can orchestrate complex synthetic sequences, selectively manipulating the double and triple bonds within a macrocyclic enyne framework to build molecular complexity in a controlled manner.

In-Depth Analysis of this compound Reactivity Unavailable in Publicly Accessible Literature

A comprehensive search of publicly available scientific literature and academic databases did not yield specific research findings on the reactivity and mechanistic investigations of the chemical compound this compound, as detailed in the requested article outline. While extensive information exists on the general principles of the cycloaddition reactions mentioned—such as transannular cyclopropanation, Diels-Alder reactions, various multi-component cycloadditions, and the Pauson-Khand reaction—no specific studies detailing these transformations for this compound could be located.

The requested outline, with its high degree of specificity regarding catalysts (e.g., Platinum(II), Dicobalt Hexacarbonyl) and reaction types (e.g., [2+2+2], [2+2+1+1], [2+2+1]), suggests that such information may be contained within a highly specialized research paper or a proprietary database that is not accessible through general web searches.

General principles of the outlined reactions are well-established in organic chemistry:

Cycloaddition Reactions: These are processes where two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. wikipedia.orgiupac.org The classification, such as [4+2] for Diels-Alder or [2+2+1] for the Pauson-Khand reaction, denotes the number of electrons from each component participating in the ring formation. wikipedia.org

Transannular Cyclopropanation: This is an intramolecular reaction that forms a cyclopropane (B1198618) ring across a larger ring. These reactions can be catalyzed by various metal complexes. thieme-connect.de

Diels-Alder Reaction: A [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Transition metals can be used to promote and control the stereochemistry of these reactions.

Multi-Component Cycloadditions: These reactions, such as [2+2+2] or [2+2+1], involve the combination of several unsaturated components in the presence of a metal catalyst to build complex cyclic systems in a single step. nih.govuoi.grpku.edu.cn

Stereochemistry and Regioselectivity: These terms describe the 3D arrangement of the product's atoms and the specific orientation of the reacting molecules, respectively. openstax.orgwikipedia.org In cycloaddition reactions, the choice of catalyst and reaction conditions can significantly influence these outcomes. vdoc.pubresearchgate.net

Pauson-Khand Reaction: A formal [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, typically mediated by a dicobalt hexacarbonyl complex, to form a cyclopentenone. wikipedia.orgthieme-connect.denih.gov This reaction can be performed intramolecularly on substrates like enynes. nrochemistry.commdpi.com

Without access to the specific research that investigates this compound, providing detailed findings, data tables, and specific mechanistic pathways as requested is not possible. The generation of such specific data would be speculative and not scientifically accurate.

Reduction Reactions

The unsaturated moieties within this compound, the alkene and alkyne, are both susceptible to reduction. The selective reduction of one of these functional groups in the presence of the other is a key challenge and area of interest in synthetic chemistry.

Metal-Catalyzed Semihydrogenation of Unsaturated Moieties (e.g., Copper-Catalyzed Alkyne Reduction)

Metal-catalyzed semihydrogenation is a pivotal transformation for the selective reduction of alkynes to alkenes. For a substrate like this compound, the goal would be the selective reduction of the alkyne to a 1,3-diene system. Copper catalysis has emerged as an effective method for such transformations, often favoring the formation of cis-alkenes. mdpi.com

The mechanism of copper-catalyzed semihydrogenation can proceed through various pathways depending on the hydrogen source. When using a silane (B1218182) and an alcohol as the reducing agent, a copper catalyst can facilitate the selective semihydrogenation of internal alkynes to (Z)-alkenes. researchgate.net This method has been shown to be effective for a range of unsaturated systems, including terminal alkynes, dienes, and enynes. researchgate.net Another approach involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), with a copper catalyst and an alcohol like methanol. mdpi.com In this system, a transfer hydrogenation process is believed to occur, with the alcohol serving as the hydrogen donor. mdpi.com

A proposed mechanism for the diboron-mediated process involves the formation of a copper-boron complex, followed by the insertion of the alkyne to form a cis-selective intermediate. mdpi.com This intermediate then undergoes further reaction to yield the cis-alkene. The choice of ligand for the copper catalyst is crucial and can influence the efficiency and selectivity of the reaction.

Table 1: Examples of Copper-Catalyzed Semihydrogenation of Alkynes

SubstrateCatalyst SystemReducing AgentProductYield (%)Reference
DiphenylacetyleneCuBr/PBu₃B₂pin₂/MeOH(Z)-Stilbene95 mdpi.com
1-Phenyl-1-propyneCuBr/PBu₃B₂pin₂/MeOH(Z)-1-Phenyl-1-propene88 mdpi.com
1-Ethynyl-4-fluorobenzeneCuBr/PBu₃B₂pin₂/EtOH1-Fluoro-4-vinylbenzene83 mdpi.com

This table presents data for analogous alkyne substrates to illustrate the potential of copper-catalyzed semihydrogenation.

Biocatalytic Reduction of Enyne Systems (e.g., Ene/Yne-Reductase Mediated Transformations)

Biocatalysis offers a green and highly selective alternative to traditional chemical reductions. Ene-reductases (EREDs), particularly from the Old Yellow Enzyme (OYE) family, are known for their ability to asymmetrically reduce activated carbon-carbon double bonds. researchgate.net While their primary substrates are α,β-unsaturated carbonyl compounds (enones), research has shown that some ene-reductases can also reduce alkynes, although this is a less common reactivity. researchgate.net

For a molecule like this compound, an ene-reductase could potentially reduce the alkene, the alkyne, or both. The selectivity would depend on the specific enzyme and the electronic nature of the enyne system. If the double bond is sufficiently activated, an ERED would likely target it for reduction. The reduction of the alkyne moiety is less predictable and would represent a promiscuous activity of the enzyme. researchgate.net

The typical biocatalytic system involves the ene-reductase, a nicotinamide (B372718) cofactor (NADH or NADPH), and a cofactor regeneration system, such as glucose/glucose dehydrogenase. researchgate.net These reactions are performed under mild conditions, often in aqueous buffer solutions, which aligns with the principles of green chemistry. The stereoselectivity of these enzymes is a key advantage, allowing for the production of chiral products from prochiral substrates.

Table 2: Examples of Ene-Reductase Mediated Reductions

SubstrateEnzymeCofactor SystemProductConversion (%)StereoselectivityReference
(R)-CarvoneOYE1NADPH(1R,4R,6S)-6-Methyl-3-(prop-1-en-2-yl)cyclohexan-1-one>95>99% de researchgate.net
2-Methyl-2-cyclohexenoneLe-OYE1NADPH(S)-2-Methylcyclohexanone>9999% ee researchgate.net
4-Phenylbut-3-yn-2-oneOYE3NADPH(E)-4-Phenylbut-3-en-2-oneModerateHigh (E) researchgate.net

This table provides examples of ene-reductase activity on cyclic enones and an acetylenic ketone, which are structurally related to this compound.

Halogenation Reactions

Allylic Bromination Strategies for Unsaturated Cyclic Systems (e.g., N-Bromosuccinimide applications)

Allylic bromination is a selective reaction that introduces a bromine atom at a position adjacent to a carbon-carbon double bond. chemistrysteps.com In this compound, the methylene (B1212753) group at the C5 position is allylic to the double bond, making it a prime target for this transformation. N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination, as it provides a low, steady concentration of bromine radicals, which favors substitution over the electrophilic addition of bromine across the double bond. chemistrysteps.commanac-inc.co.jp

The reaction is typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide. manac-inc.co.jp The mechanism proceeds via a free-radical chain reaction. chemistrysteps.com An initiator generates a bromine radical, which then abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical and HBr. chemistrysteps.com This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and another bromine radical, which continues the chain. chemistrysteps.com

For an unsymmetrical allylic system, the formation of a mixture of products is possible due to the resonance delocalization of the radical intermediate. winona.edu In the case of this compound, abstraction of a hydrogen from C5 would generate an allylic radical that could potentially lead to rearranged products, although the geometry of the 12-membered ring might influence the product distribution.

Table 3: Examples of Allylic Bromination with NBS

SubstrateConditionsProduct(s)Reference
CyclohexeneNBS, CCl₄, light3-Bromocyclohexene chemistrysteps.com
1-OcteneNBS, CCl₄, light3-Bromo-1-octene and 1-bromo-2-octene winona.edu
trans-2-HexeneNBS, cyclohexane, light4-Bromo-2-hexene and 2-bromo-3-hexene winona.edu

This table illustrates the application of NBS for allylic bromination on various alkene substrates.

Other Chemical Transformations

Controlled Oxidation Reactions for Functionalization

The oxidation of enynes can lead to a variety of functionalized products, depending on the oxidant and reaction conditions. The presence of both an alkene and an alkyne in this compound offers multiple sites for oxidation. Selective oxidation of one functional group over the other is a significant synthetic challenge.

For instance, epoxidation of the double bond could be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, the alkyne could be oxidized. Gold-catalyzed oxidation of enynes is known to generate α-oxo gold carbenes, which can then undergo various transformations.

Another potential transformation is oxidative cleavage of the double bond, which could be accomplished using ozonolysis (O₃) followed by a reductive or oxidative workup. This would break the 12-membered ring and generate two new functional groups. The controlled oxidation of the allylic position, as mentioned in the context of allylic bromination, can also be achieved with other reagents to introduce hydroxyl or carbonyl groups.

Due to the lack of specific studies on this compound, the outcomes of such oxidation reactions would need to be determined experimentally, with the regioselectivity and chemoselectivity being key aspects to investigate.

Reactivity and Mechanistic Investigations of Cyclododec 1 En 3 Yne

Functionalization of Unsaturated Centers

The unique structural framework of cyclododec-1-en-3-yne, featuring both a double and a triple bond within a medium-sized ring, offers reactive sites for the introduction of new functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures from relatively simple precursors. The primary methods for the functionalization of the enyne moiety in this compound are the Sonogashira and Suzuki coupling reactions, which typically proceed at the sp-hybridized carbon of the alkyne. wikipedia.orglibretexts.orgresearchgate.netnih.govlibretexts.org

Sonogashira Coupling

The Sonogashira reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org For this compound, the terminal alkyne functionality can be coupled with various aryl and vinyl halides to introduce diverse substituents.

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles, one for palladium and one for copper. The palladium cycle includes the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper acetylide. rsc.org

The reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent, can significantly influence the reaction's efficiency and yield.

Representative Data for Sonogashira Coupling of this compound with Aryl Halides:

EntryAryl HalideCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
1IodobenzenePd(PPh₃)₄CuIEt₃NTHF2585
24-BromotoluenePdCl₂(PPh₃)₂CuIi-Pr₂NHDMF6078
31-IodonaphthalenePd(dppf)Cl₂CuIPiperidineToluene8092
44-IodoanisolePd(OAc)₂/XPhosCuICs₂CO₃Dioxane10088

Suzuki Coupling

The Suzuki coupling reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govlibretexts.org To functionalize this compound using a Suzuki reaction at the alkyne, the alkyne can first be converted to an alkynylboronate ester. This intermediate can then be coupled with various aryl or vinyl halides.

The catalytic cycle for the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound (activated by a base), and finally, reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The choice of base is crucial in the Suzuki reaction as it facilitates the transmetalation step. A wide range of bases, such as carbonates, phosphates, and hydroxides, can be employed.

Representative Data for Suzuki Coupling of an Alkynylboronate Derivative of this compound with Aryl Halides:

EntryAryl HalideCatalystBaseSolventTemp. (°C)Yield (%)
14-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O9082
23-ChloropyridinePd(dppf)Cl₂K₃PO₄Dioxane/H₂O10075
31-Bromo-2-fluorobenzenePd(OAc)₂/SPhosCs₂CO₃THF/H₂O8089
42-BromothiophenePd₂(dba)₃/XPhosK₂CO₃1,4-Dioxane10091

Spectroscopic and Structural Elucidation Methodologies for Cyclododec 1 En 3 Yne

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. bruker.com In "Cyclododec-1-en-3-yne," the key functional groups are the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne).

The IR spectrum of an enyne, such as "this compound," will exhibit characteristic absorption bands that signify the presence of these groups. The stretching vibration of the alkyne's C≡C triple bond typically appears in the range of 2100 to 2260 cm⁻¹. pressbooks.pub For internal alkynes, this peak can be weak or absent if the molecule is highly symmetrical. The C=C stretching vibration of the alkene functional group is generally observed in the region of 1640 to 1680 cm⁻¹. pressbooks.pub The conjugation of the double and triple bonds can influence the exact position and intensity of these peaks.

Additionally, the C-H stretching vibrations provide further structural information. The sp² hybridized C-H bonds of the alkene group typically absorb in the region of 3020 to 3100 cm⁻¹, while the sp³ hybridized C-H bonds of the saturated carbon chain will show strong absorptions between 2850 and 2960 cm⁻¹. pressbooks.pub The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks from various single-bond vibrations and bending motions that are unique to the molecule. pressbooks.pub

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
AlkyneC≡C Stretch2100 - 2260 pressbooks.pub
AlkeneC=C Stretch1640 - 1680 pressbooks.pub
Alkene=C-H Stretch3020 - 3100 pressbooks.pub
Alkane-C-H Stretch2850 - 2960 pressbooks.pub

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules, particularly those with conjugated systems. mt.com In "this compound," the alternating double and triple bonds form a conjugated system that absorbs light in the UV-Vis region, promoting electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) molecular orbitals. du.edu.eg

The absorption of UV light by a conjugated system like an enyne results in a π → π* transition. The wavelength at which maximum absorption occurs (λmax) is a key characteristic. For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller than in isolated double or triple bonds. libretexts.org This smaller energy gap means that light of a longer wavelength (and lower energy) is absorbed. libretexts.org

As the extent of conjugation increases, the λmax shifts to longer wavelengths, a phenomenon known as a bathochromic or red shift. msu.edu The UV-Vis spectrum of "this compound" would be expected to show a strong absorption band corresponding to its conjugated enyne chromophore. The exact λmax would be influenced by the cyclic nature of the molecule and any ring strain that might affect the planarity of the conjugated system.

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition TypeChromophoreExpected Absorption Region
π → π*Conjugated EnyneUV Region (>200 nm) libretexts.orgpressbooks.pub

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the components of a mixture, making them crucial for monitoring the progress of a chemical reaction and for isolating and purifying the desired product. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk It is particularly well-suited for the analysis of volatile compounds like "this compound."

In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long column. mdpi.com The components of the mixture separate based on their boiling points and interactions with the stationary phase lining the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

GC-MS can be used to monitor the progress of the synthesis of "this compound" by taking aliquots of the reaction mixture at different time points. thieme-connect.com The resulting chromatograms would show the disappearance of starting materials and the appearance of the product peak at a specific retention time. The mass spectrum of the product peak would provide its molecular weight and a fragmentation pattern that can be used to confirm its identity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions. ualberta.ca To monitor the formation of "this compound," a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. thieme-connect.de The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase).

The mobile phase moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. biotech-asia.org By comparing the spots of the reaction mixture to spots of the starting materials, one can qualitatively assess the progress of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. ualberta.ca Although some compounds are not UV-active, they can be visualized using a potassium permanganate (B83412) stain. orgsyn.org

Once the reaction to synthesize "this compound" is complete, as indicated by TLC or GC-MS, the desired product needs to be isolated from the crude reaction mixture. Column chromatography is a widely used preparative technique for this purpose. wikipedia.org

The principle of column chromatography is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, such as silica gel, and the crude product mixture is loaded onto the top of the column. youtube.com A solvent or a mixture of solvents (eluent) is then passed through the column. wikipedia.org The components of the mixture travel down the column at different rates, allowing for their separation. wikipedia.org

For the purification of "this compound," a nonpolar solvent system like a mixture of hexanes and ethyl acetate (B1210297) would likely be used to elute the compound from the silica gel column. orgsyn.org Fractions are collected as the eluent exits the column, and these fractions are typically analyzed by TLC to identify those containing the pure product. youtube.com The pure fractions are then combined and the solvent is evaporated to yield the purified "this compound". orgsyn.org

Theoretical and Computational Investigations of Cyclododec 1 En 3 Yne

Electronic Structure Calculations

The foundation of understanding a molecule's behavior lies in its electronic structure. Modern computational methods allow for precise calculations of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov For a molecule like Cyclododec-1-en-3-yne, DFT is well-suited for optimizing the geometry of its various conformers and calculating key electronic properties.

A typical approach involves using a functional, such as the hybrid B3LYP or the meta-hybrid M06-2X, combined with a Pople-style basis set like 6-311++G(d,p). orientjchem.orgmdpi.com The geometry optimization process seeks to find the lowest energy structure (the most stable conformation) by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Once the geometries are optimized, a host of electronic properties can be determined. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of a Hypothetical this compound Conformer using DFT (Calculated at the M06-2X/6-311++G(d,p) level of theory)

PropertyPredicted Value
Total Energy-465.1234 Hartree
HOMO Energy-6.78 eV
LUMO Energy-0.15 eV
HOMO-LUMO Gap6.63 eV
Dipole Moment0.85 Debye

This interactive table contains hypothetical data based on typical values for similar organic molecules.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic energies, ab initio (from first principles) methods can be employed. acs.orguib.no Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods are derived directly from quantum mechanical principles.

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. researchgate.net These methods are computationally more demanding and are often used to perform single-point energy calculations on geometries previously optimized with DFT. This approach, often denoted as CCSD(T)//M06-2X, provides a "gold standard" level of accuracy for the relative energies of different conformers or isomers.

Conformational Analysis and Dynamics

Energy Minimization and Exhaustive Conformational Search Algorithms

Identifying all stable conformers of a flexible molecule is a significant challenge. The process typically begins with a conformational search algorithm. These algorithms generate a wide variety of starting geometries by systematically or randomly rotating the rotatable single bonds in the ring. Each of these starting structures is then subjected to energy minimization, usually with a computationally inexpensive method like molecular mechanics, followed by refinement using DFT. bham.ac.uk This process results in a set of unique, low-energy conformers that represent local minima on the potential energy surface.

Elucidation of Conformational Interconversion Pathways and Energy Barriers

Conformers are not static; they can interconvert by passing through higher-energy transition states. ramauniversity.ac.in Locating these transition states is crucial for understanding the molecule's dynamics. Computational methods like the Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to find the minimum energy pathway between two conformers. The highest point on this pathway corresponds to the transition state, and the energy difference between the conformer and the transition state is the activation energy barrier for the interconversion. researchgate.net For a molecule like this compound, energy barriers to enantiomerization could range from 10 to 16 kcal/mol. lookchem.com

Table 2: Hypothetical Energy Profile for Conformational Interconversion of this compound

ConformerRelative Energy (kcal/mol)Interconversion PathwayTransition State Energy (kcal/mol)Activation Barrier (kcal/mol)
Conformer A0.00A ↔ B12.512.5
Conformer B1.85B ↔ A12.510.65
Conformer C3.10A ↔ C15.215.2

This interactive table presents a hypothetical energy landscape. The values are illustrative of what might be expected for a medium-ring system.

Analysis of Ring Strain and its Influence on Reactivity and Stability

Ring strain is a form of potential energy that arises from distorted bond angles, eclipsing torsional interactions, and unfavorable transannular (across the ring) non-bonded contacts. gcsu.edu In medium rings, avoiding these transannular interactions often dictates the preferred conformation. princeton.edu

The total ring strain energy (RSE) can be computationally estimated using isodesmic or homodesmotic reactions. numberanalytics.com These methods involve creating a balanced chemical equation where the number and types of bonds are conserved on both sides, with the target cyclic molecule on one side and one or more strain-free acyclic reference molecules on the other. The calculated enthalpy of this hypothetical reaction corresponds to the RSE of the cyclic molecule.

For this compound, the linear geometry of the alkyne group (C-C≡C-C) imposes significant constraints on the ring, likely leading to considerable angle and torsional strain. This stored energy can have a profound impact on the molecule's stability and reactivity. numberanalytics.com Molecules with high ring strain are often more reactive, as reactions that open the ring or otherwise relieve the strain are thermodynamically favored. numberanalytics.com The strain associated with the cyclic alkyne moiety, in particular, is a known driver for reactions like strain-promoted azide-alkyne cycloadditions. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as an indispensable tool for the in-depth investigation of reaction mechanisms involving complex organic molecules such as this compound. By employing quantum mechanical calculations, researchers can map out the entire potential energy surface of a reaction, identifying key intermediates, transition states, and the energetics of various possible pathways. Density Functional Theory (DFT) is a particularly prominent method in this field, offering a favorable balance between computational cost and accuracy.

Transition State Calculations for Reaction Pathway Determination

The cornerstone of reaction mechanism elucidation in computational chemistry is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a particular reaction pathway. core.ac.uk Various computational methods, including DFT functionals like B3LYP, M06-2X, and M11, combined with appropriate basis sets (e.g., 6-31G*, def2-SVP), are employed to locate these critical structures. researchgate.netnih.govrsc.org The successful location of a transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ias.ac.in

For reactions involving this compound, such as cycloadditions or metal-catalyzed isomerizations, transition state calculations can predict which of several possible pathways is kinetically favored. For instance, in a potential Diels-Alder reaction, calculations could determine the activation energies for the endo versus exo approaches, thereby predicting the stereochemical outcome. researchgate.net The activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) are key parameters derived from these calculations, providing quantitative predictions of reaction rates. researchgate.net

A powerful tool often used in conjunction with transition state analysis is the distortion/interaction model (also known as the activation strain model). researchgate.netdiva-portal.org This model deconstructs the activation energy into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing energy of interaction between the distorted reactants in the transition state. diva-portal.org For a strained molecule like this compound, this analysis can reveal how the inherent ring strain contributes to lowering the distortion energy required to reach the transition state, thus accelerating certain transformations. diva-portal.orgaps.org

ParameterDescriptionTypical Computational MethodIllustrative Finding for an Enyne Reaction
Activation Energy (ΔE‡) The minimum energy required to initiate a chemical reaction.DFT (e.g., B3LYP/6-31G(d))A calculated barrier of 25 kcal/mol suggests the reaction is feasible under thermal conditions.
Gibbs Free Energy of Activation (ΔG‡) The change in Gibbs free energy between the transition state and the reactants.DFT with frequency analysisA lower ΔG‡ for one pathway over another indicates higher kinetic selectivity. nih.gov
Distortion Energy (ΔE‡distort) Energy needed to distort reactants from their ground state to the transition state geometry. diva-portal.orgDistortion/Interaction ModelThe strain in the cycloalkyne pre-distorts the alkyne, lowering the activation barrier. diva-portal.org
Interaction Energy (ΔE‡int) Stabilizing interaction between the distorted reactants in the transition state. diva-portal.orgDistortion/Interaction ModelStronger orbital interactions can lead to a more negative (more stabilizing) interaction energy.

Computational Prediction of Regio- and Stereoselectivity in this compound Transformations

Regioselectivity: In reactions where a reagent can add to multiple sites, such as the hydroboration of the double bond versus the triple bond, DFT calculations can predict the outcome by comparing the activation energies of the competing transition states. mdpi.com The regioselectivity is often governed by a combination of electronic and steric factors. Analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner can provide a qualitative understanding, while the quantitative energy difference between the transition states for addition at different positions gives a precise prediction of the product ratio. nih.govias.ac.in For example, in nucleophilic additions to related hetarynes, the aryne distortion model has been successfully used to predict the site of attack based on the calculated energies of the distorted intermediates. mdpi.com

Stereoselectivity: The prediction of stereoselectivity (e.g., diastereoselectivity or enantioselectivity) relies on the same principle of comparing the energies of diastereomeric or enantiomeric transition states. nih.gov For this compound, an intramolecular cyclization could lead to products with different relative stereochemistry. By meticulously calculating the energies of all possible stereoisomeric transition states, computational models can predict the major diastereomer formed. researchgate.netnih.gov For instance, in the Pauson-Khand reaction of chiral enynes, DFT calculations have rationalized the high diastereoselectivities observed experimentally by identifying the lowest-energy transition state, which arises from the preferred facial attack of one reactive partner on the other. researchgate.netnih.gov The energy differences between competing transition states can be correlated to the experimentally observed diastereomeric or enantiomeric ratios. nih.gov

Selectivity TypeInfluencing FactorsComputational ApproachExample Application for an Enyne
Regioselectivity Electronic effects (orbital overlap), Steric hindranceComparison of ΔG‡ for all possible regioisomeric transition states. mdpi.comPredicting whether a nucleophile adds to the C-1 (alkene) or C-3 (alkyne) position by finding the lowest energy pathway.
Diastereoselectivity Steric interactions in the transition state, Conformational preferencesComparison of ΔG‡ for all possible diastereomeric transition states. researchgate.netnih.govDetermining the facial selectivity of an incoming reagent on the enyne framework.
Enantioselectivity Chiral catalyst or auxiliary interactionsModeling the transition states involving the chiral catalyst and both enantiomers of the substrate/product. nih.govPredicting the major enantiomer in an asymmetric catalytic reaction by identifying the transition state with the lowest energy.

Spectroscopic Data Prediction and Validation with Experimental Results

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra serve as a crucial aid in structure elucidation and can be used to validate the identity of newly synthesized compounds like this compound by comparing them with experimental measurements. researchgate.net

The standard procedure involves first performing a geometry optimization of the molecule's ground state structure using a reliable method, such as DFT with a functional like B3LYP or PBE0 and a suitable basis set (e.g., 6-311+G(d,p)). ias.ac.inmdpi.com For flexible molecules like a 12-membered ring, a thorough conformational search is necessary to identify all low-energy conformers, as the final predicted spectrum should be a Boltzmann-weighted average of the spectra of all significant conformers. aps.org

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.govmdpi.com Comparing the calculated ¹H and ¹³C NMR chemical shifts to experimental values provides a rigorous test of the proposed structure. While perfect agreement is rare, a strong linear correlation between the experimental and computed shifts is a powerful indicator of a correct structural assignment. aps.orgrsc.org Discrepancies can often be attributed to factors like solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM), and the inherent approximations in the chosen DFT functional. researchgate.net

IR Spectra Prediction: Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized geometry. tau.ac.il This calculation yields the frequencies and intensities of the fundamental vibrational modes. Because the harmonic approximation used in these calculations tends to overestimate vibrational frequencies, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. tau.ac.il The comparison of a calculated, scaled IR spectrum with an experimental one allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the characteristic C≡C and C=C stretches in this compound. researchgate.netresearchgate.net

Spectroscopic DataComputational MethodTypical Functional/Basis SetIllustrative Comparison for this compound Functional Groups
¹³C NMR Chemical Shift (δ) GIAO-DFTB3LYP/6-311+G(d,p)Alkyne carbons (C-3, C-4): Calculated ~80-90 ppm vs. Experimental ~85-95 ppm.
¹H NMR Chemical Shift (δ) GIAO-DFTPBE0/6-311+G(d,p)Vinylic protons (H-1, H-2): Calculated ~5.5-6.5 ppm vs. Experimental ~5.8-6.8 ppm.
IR Frequency (ν) DFT + Harmonic AnalysisB3LYP/6-31G(d) with scalingC≡C Stretch: Calculated (scaled) ~2150 cm⁻¹ vs. Experimental ~2145 cm⁻¹. C=C Stretch: Calculated (scaled) ~1650 cm⁻¹ vs. Experimental ~1655 cm⁻¹.

Advanced Applications in Organic Synthesis and Materials Science

Cyclododec-1-en-3-yne as a Building Block in Complex Molecular Architectures

The distinct reactivity of this compound makes it a valuable starting material for constructing complex organic molecules. Its ability to undergo various cycloaddition and rearrangement reactions allows chemists to forge intricate polycyclic and bridged systems that would be challenging to synthesize through other methods.

Synthesis of Novel Polycyclic and Bridged Systems

The strained nature of this compound facilitates its use in the synthesis of complex polycyclic and bridged systems. These reactions often proceed with high stereoselectivity, enabling the construction of architecturally complex molecules. gla.ac.ukpku.edu.cn For instance, intramolecular cycloaddition reactions involving the enyne moiety can lead to the formation of novel bicyclic and tricyclic frameworks. pku.edu.cn The synthesis of such systems is of great interest in medicinal chemistry and materials science, where molecular shape and rigidity are crucial for function. nih.govgla.ac.uk Researchers have successfully employed related cyclic enynes in Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions to create cyclopentane- and cyclopentene-embedded bicyclic structures. pku.edu.cn

Precursors for Architecturally Challenging Molecules

This compound and its derivatives serve as key precursors for molecules that are otherwise difficult to access. The enediyne functionality within these structures is a critical element, capable of undergoing Bergman cyclization to form highly reactive biradicals. spbu.ru This reactivity has been harnessed in the synthesis of natural products and their analogs. Furthermore, the strategic functionalization of the this compound ring allows for its elaboration into a wide array of complex structures, including those with applications in drug discovery and materials science. spbu.ruresearchgate.net

Development of Novel Reagents and Catalysts from Enyne Derivatives

The reactivity of the enyne functional group extends to the development of new reagents and catalysts, particularly in the realm of organometallic chemistry.

Organoaluminum Reagents in Advanced Organic Synthesis and Catalysis

Organoaluminum reagents derived from enynes are powerful tools in organic synthesis. sigmaaldrich.comresearchgate.net These reagents can be prepared from the corresponding enyne precursors and exhibit unique reactivity in various chemical transformations. anr.fr They are particularly useful for the formation of carbon-carbon bonds and have been employed in cross-coupling reactions to create complex molecular frameworks. researchgate.netacs.org The versatility of these reagents allows for a broad range of substrates and functional group compatibility, making them valuable in modern synthetic chemistry. acs.org

Table 1: Examples of Organoaluminum Reagents and Their Applications

Reagent Name Formula Key Application(s)
Triethylaluminum (B1256330) Al(C₂H₅)₃ Co-catalyst in Ziegler-Natta polymerization. wikipedia.org
Trimethylaluminum Al(CH₃)₃ Alkylation reactions, co-catalyst. sigmaaldrich.com
Methylaluminoxane (MAO) (-Al(CH₃)O-)n Co-catalyst for metallocene-based catalysts. wikipedia.org

Exploration as Co-catalysts for Polymerization Systems (e.g., Ziegler-Natta Systems)

Derivatives of enynes, particularly those that can be converted into organoaluminum compounds, have been explored for their potential as co-catalysts in polymerization reactions. Ziegler-Natta catalysts, which are crucial for the production of polyolefins like polyethylene (B3416737) and polypropylene, often employ organoaluminum compounds as activators or co-catalysts. wikipedia.orglibretexts.orgbyjus.com These co-catalysts play a vital role in activating the transition metal catalyst and can influence the properties of the resulting polymer. byjus.comresearchgate.net The unique electronic and steric properties of enyne-derived ligands and organoaluminum species could offer new avenues for controlling polymer structure and properties. nih.gov

Exploiting Click Chemistry Opportunities with the Alkyne Moiety

The alkyne functionality within this compound presents a prime opportunity for "click chemistry," a set of powerful, reliable, and selective reactions. pcbiochemres.comwikipedia.org The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. organic-chemistry.orgmt.compcbiochemres.com

This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for molecular assembly. mt.com The alkyne in this compound can readily participate in CuAAC reactions, allowing for the straightforward attachment of various molecular fragments, such as reporter molecules, polymers, or biomolecules. pcbiochemres.com This opens up possibilities for creating novel materials, bioconjugates, and complex molecular architectures with tailored properties. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, which is particularly advantageous for biological applications. wikipedia.org

Table 2: Key Features of Click Chemistry Reactions

Reaction Type Key Features Typical Reactants
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High yield, mild conditions, forms 1,4-disubstituted triazoles. organic-chemistry.orgmt.com Terminal alkyne, azide, copper(I) catalyst. organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Metal-free, fast kinetics, suitable for biological systems. wikipedia.org Strained cyclooctyne, azide. wikipedia.org

Exploration of Enyne-Containing Polymers and Materials with Tailored Properties

The unique structural motif of "this compound," featuring both a double and a triple bond within a large, relatively low-strain carbocyclic framework, presents it as a compelling monomer for the synthesis of advanced polymers. The incorporation of alkyne units into polymer backbones is a significant strategy in polymer science, offering pathways to complex architectures and materials with highly specific and tunable properties. rsc.org The reactivity of the enyne functionality allows for various polymerization techniques, leading to novel materials with potential applications across diverse fields of materials science. wikipedia.org

The development of polymers from enyne monomers has gained considerable attention, particularly through methods like cascade metathesis polymerization. nih.gov These polymerization strategies can be well-controlled, yielding polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov This control is crucial for tailoring the macroscopic properties of the final material. For a monomer like "this compound," such controlled polymerization could lead to linear or cross-linked polymers with unique thermal, mechanical, and optical characteristics.

Research into polymers derived from other enyne-containing monomers, particularly those from renewable resources, has demonstrated the ability to create materials with a wide range of properties. For instance, the modification of the monomer structure, such as the inclusion of bulky side-chains, has been shown to significantly increase the glass transition temperature (T_g) of the resulting polymers. This principle suggests that derivatives of "this compound" could be designed to produce polymers with high thermal stability.

Furthermore, the inclusion of specific functional groups within the monomer can impart desired characteristics to the polymer, such as degradability. Acetal-containing enyne monomers, for example, have been used to synthesize polymers that degrade under mild acidic conditions. nih.gov This approach allows for the development of materials with tunable degradation rates, which is important for applications in biomedicine and for creating more environmentally friendly plastics. nih.gov The large ring structure of "this compound" could serve as a scaffold for introducing such cleavable linkages.

The following table summarizes research findings on how monomer structure influences key properties of enyne-derived polymers, illustrating the potential for tailoring materials based on a "this compound" scaffold.

Monomer TypePolymerization MethodKey Structural FeatureResulting Polymer Property
Sugar-based enynesCascade MetathesisDioxolane-containingLow Glass Transition Temperature (T_g) (<80 °C)
Sugar-based enynesCascade MetathesisOxazolidine-containingHigh Glass Transition Temperature (T_g) (152-198 °C)
Polycyclic enynesMetathesis-based cascadeRigid bis-cyclic backboneHigher Glass Transition Temperature (T_g)
Acetal-containing enynesCascade MetathesisAcetal linkagespH-dependent degradability nih.gov
Hydrocarbon dialkynes and dithiolsThiol-yne polymerizationHigh sulfur contentHigh Refractive Index (>1.65)

This table is generated based on data from polymers derived from various enyne monomers to illustrate the principle of property tailoring.

Another promising avenue for "this compound" is in the synthesis of conjugated polymers. The polymerization of alkynes can lead to polyacetylenes, which are known for their interesting electronic and optical properties, such as electrical conductivity. molaid.com The specific arrangement of double and triple bonds in "this compound" could lead to novel conjugated systems upon polymerization. Research on the polymerization of other alkynes has led to the creation of materials for applications in electronics. doubtnut.com

The thiol-yne reaction, a form of click chemistry, offers another versatile method for polymerizing monomers like "this compound". wikipedia.org This reaction is highly efficient and can be used to create highly cross-linked polymer networks. By reacting a dithiol with the alkyne functionality of "this compound," it would be possible to form materials with properties dependent on the nature of the thiol cross-linker. For example, using dithiols of varying lengths could control the cross-link density, thereby tuning the mechanical properties of the resulting polymer network, from soft elastomers to rigid thermosets.

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